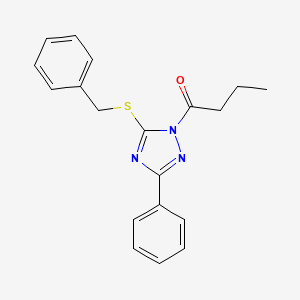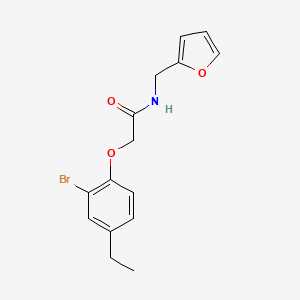![molecular formula C19H23N3O2 B5759871 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine CAS No. 5857-95-4](/img/structure/B5759871.png)
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as DPPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPPE is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine's mechanism of action is not fully understood, but it is believed to work through the modulation of various neurotransmitter receptors. Specifically, 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter receptors, anti-inflammatory activity, and anti-cancer activity. Additionally, 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is its ability to modulate multiple neurotransmitter receptors, making it a promising candidate for the treatment of a wide range of neurological and psychiatric disorders. However, one limitation of 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is its potential toxicity, which may limit its usefulness in clinical applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of focus could be the development of more selective 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine analogs that target specific neurotransmitter receptors. Additionally, further research is needed to fully understand 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine's mechanism of action and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in clinical trials.
Synthesemethoden
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenol with acetyl chloride to form 2,4-dimethylphenyl acetate. This intermediate can then be reacted with 2-pyridylpiperazine to form 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate dopamine and serotonin receptors, which are involved in a wide range of neurological and psychiatric disorders. Other studies have investigated 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine's potential as an anti-inflammatory and anti-cancer agent.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-7-17(16(2)13-15)24-14-19(23)22-11-9-21(10-12-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPFXNLCBJDSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356765 |
Source


|
| Record name | 2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
CAS RN |
5857-95-4 |
Source


|
| Record name | 2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)

![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5759811.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B5759818.png)





![6''-amino-3''-methyl-2''H-dispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2,3-c]pyrazole]-5''-carbonitrile](/img/structure/B5759865.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)